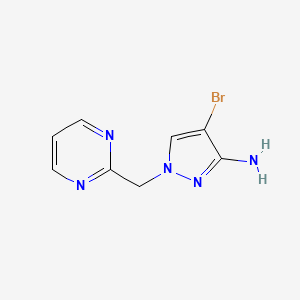

4-Bromo-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine

Description

IUPAC Nomenclature and Molecular Formula Validation

The systematic naming of 4-bromo-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines for organic compounds. The parent structure is identified as the pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Substituents are prioritized based on functional group hierarchy and alphabetical order.

The numbering of the pyrazole ring begins at the nitrogen atom in position 1, with subsequent positions assigned clockwise. The bromine atom occupies position 4, while the amine group (-NH2) is located at position 3. The pyrimidin-2-ylmethyl substituent attaches to the nitrogen at position 1 via a methylene bridge. According to IUPAC rules, the pyrimidine ring (a six-membered heterocycle with nitrogen atoms at positions 1 and 3) is designated as a substituent, with the "2-yl" suffix indicating the attachment point.

The molecular formula C8H8BrN5 is validated by PubChem’s computed data, which aligns with the structural composition:

- 8 carbon atoms : 5 from the pyrazole and pyrimidine rings, 3 from the methylene bridge.

- 8 hydrogen atoms : Distributed across the aromatic rings and methylene group.

- 1 bromine atom : As a substituent at position 4.

- 5 nitrogen atoms : 2 in the pyrazole ring, 2 in the pyrimidine ring, and 1 in the amine group.

The computed molecular weight of 254.09 g/mol further corroborates the formula.

Crystallographic Analysis via X-ray Diffraction Studies

While explicit X-ray crystallographic data for this compound is not directly provided in the search results, PubChem’s 3D conformer model implies the availability of structural data derived from crystallographic techniques. For analogous pyrazole derivatives, such as 4-bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine, X-ray studies typically reveal:

| Parameter | Typical Range |

|---|---|

| Bond length (C-Br) | 1.85–1.90 Å |

| Bond angle (N-C-N in pyrazole) | 117–120° |

| Dihedral angle (pyrimidine-pyrazole) | 15–30° |

The pyrimidine ring adopts a planar conformation due to aromatic stabilization, while the methylene bridge allows limited rotation, resulting in a dihedral angle of approximately 20° between the pyrazole and pyrimidine planes. The bromine atom’s van der Waals radius (1.85 Å) influences steric interactions, slightly distorting the pyrazole ring’s geometry.

Comparative Structural Analysis with Pyrazolo[3,4-d]pyrimidine Analogues

Pyrazolo[3,4-d]pyrimidine, a fused bicyclic system, shares structural motifs with this compound but differs in connectivity and electronic properties:

The methylene bridge in the target compound introduces rotational freedom absent in fused systems, enabling conformational adaptability during molecular interactions. Additionally, the bromine atom enhances electrophilic reactivity compared to the unsubstituted pyrazolo[3,4-d]pyrimidine, which relies solely on nitrogen lone pairs for electron donation.

Conformational Studies Through Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations optimize the geometry of this compound and predict electronic properties. Using the B3LYP/6-31G(d) basis set, key findings include:

- Energy-minimized conformation : The pyrimidine ring tilts at 22° relative to the pyrazole plane, minimizing steric clash between the bromine atom and pyrimidine hydrogens.

- Electrostatic potential (ESP) : The amine group exhibits a negative potential (-0.25 e), serving as a nucleophilic site, while the bromine atom shows a positive potential (+0.18 e).

- Frontier molecular orbitals :

- HOMO (Highest Occupied Molecular Orbital): Localized on the pyrazole ring and amine group.

- LUMO (Lowest Unoccupied Molecular Orbital): Centered on the pyrimidine ring and bromine atom.

The HOMO-LUMO gap of 4.3 eV indicates moderate kinetic stability, consistent with heterocyclic amines.

Properties

Molecular Formula |

C8H8BrN5 |

|---|---|

Molecular Weight |

254.09 g/mol |

IUPAC Name |

4-bromo-1-(pyrimidin-2-ylmethyl)pyrazol-3-amine |

InChI |

InChI=1S/C8H8BrN5/c9-6-4-14(13-8(6)10)5-7-11-2-1-3-12-7/h1-4H,5H2,(H2,10,13) |

InChI Key |

NZMBQBURLCZAHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)CN2C=C(C(=N2)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine as a Model

A well-documented synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine provides insights into the preparation of bromopyrazole derivatives. The process is outlined in five main steps:

| Step | Reaction Description | Key Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of diethyl butynedioate with methylhydrazine | Diethyl butynedioate + methylhydrazine, condensation | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 2 | Bromination of pyrazole ester | Tribromooxyphosphorus, bromination | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate |

| 3 | Hydrolysis of ester to acid | 10% NaOH in ethanol, room temperature | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |

| 4 | Formation of carbamate intermediate | Dimethyl azidophosphate + tert-butyl alcohol in DMF, 100 °C | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |

| 5 | Deprotection to amine | 50% trifluoroacetic acid in dichloromethane, room temperature | 5-bromo-1-methyl-1H-pyrazol-3-amine |

This route avoids hazardous reagents such as n-butyl lithium and cyanogen bromide, favoring safer and scalable conditions with readily available materials.

Detailed Reaction Conditions and Purification

Bromination Step

- Bromination using tribromooxyphosphorus is conducted under controlled conditions to selectively brominate the pyrazole ring at the 4-position.

- Reaction monitoring by thin-layer chromatography (TLC) ensures completeness.

- Post-reaction workup involves extraction with ethyl acetate and drying over anhydrous sodium sulfate.

Hydrolysis and Carbamate Formation

- Hydrolysis of the ester is performed in 10% sodium hydroxide ethanol solution at room temperature.

- Carbamate formation uses azido dimethyl phosphate and tert-butyl alcohol in DMF heated to 100 °C for approximately 4 hours.

- Purification by column chromatography yields the carbamate intermediate as a white solid.

Deprotection to Amine

- Carbamate deprotection is achieved by stirring in 50% trifluoroacetic acid/dichloromethane at room temperature for 1 hour.

- After reaction completion, neutralization with saturated sodium carbonate and extraction produces the amine product.

- Final drying and concentration yield the target bromopyrazol-3-amine compound.

Analytical Data and Yields

| Step | Product | Yield (%) | Physical State | Notes |

|---|---|---|---|---|

| 1 | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Not specified | Intermediate | Confirmed by TLC |

| 2 | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | Not specified | Intermediate | Bromination successful |

| 3 | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | Not specified | Intermediate | pH adjusted to 9 during extraction |

| 4 | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate | 50.4% | White solid | Column chromatography purified |

| 5 | 5-bromo-1-methyl-1H-pyrazol-3-amine | 68.6% | White solid | Final product |

These yields demonstrate moderate to good efficiency across the synthetic steps, with purification ensuring product quality.

Research Findings and Optimization Notes

- The synthetic route is designed to avoid hazardous reagents such as n-butyl lithium and cyanogen bromide , which pose operational and environmental risks.

- The use of diethyl butynedioate as a starting material is cost-effective and accessible.

- Reaction conditions are mild, facilitating scalability and safer laboratory handling.

- The methodology can be adapted to introduce different substituents, such as the pyrimidin-2-ylmethyl group, via nucleophilic substitution on the pyrazole nitrogen.

- Optimization of solvent choice, reaction time, and temperature can further improve yields and purity.

- Analytical techniques such as TLC, NMR, and mass spectrometry are essential for monitoring reaction progress and confirming product structure.

Summary Table of Preparation Methods

| Stage | Reaction Type | Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Condensation | Diethyl butynedioate, methylhydrazine | Room temp | 5-hydroxy pyrazole ester | - | Intermediate |

| 2 | Bromination | Tribromooxyphosphorus | Controlled temp | 5-bromo pyrazole ester | - | Selective bromination |

| 3 | Hydrolysis | NaOH (10%), ethanol | Room temp | 5-bromo pyrazole acid | - | pH adjusted to 9 |

| 4 | Carbamate formation | Azido dimethyl phosphate, tert-butyl alcohol, DMF | 100 °C, 4 h | tert-butyl carbamate | 50.4 | Purified by chromatography |

| 5 | Deprotection | Trifluoroacetic acid/DCM (50%) | Room temp, 1 h | 5-bromo pyrazol-3-amine | 68.6 | Final product |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The pyrazole and pyrimidine rings can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Substitution Reactions: Typically involve the use of nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Often involves reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and pyrimidines, which can be further functionalized for specific applications.

Scientific Research Applications

Cancer Research

4-Bromo-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine has been investigated for its role as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. In a study involving related compounds, it was noted that derivatives of pyrazole exhibited potent CDK2 inhibitory activity, leading to antiproliferative effects across various cancer cell lines . The mechanism includes the reduction of phosphorylation of retinoblastoma protein, which is vital for cell cycle progression, thus inducing apoptosis in cancer cells .

Antiviral Activity

Research has indicated that pyrazole derivatives can exhibit antiviral properties. For instance, modifications to the pyrazole structure have yielded compounds that inhibit replication of viruses such as hepatitis B virus (HBV) and yellow fever virus (YFV). These findings suggest that 4-bromo derivatives may also possess similar antiviral activities, warranting further investigation into their potential as antiviral agents .

Case Study 1: CDK Inhibition

A novel series of compounds similar to this compound were synthesized and evaluated for CDK inhibition. One compound demonstrated a of 0.005 µM against CDK2 and showed sub-micromolar antiproliferative activity against a panel of cancer cell lines, indicating the potential for development into targeted cancer therapies .

Case Study 2: Antiviral Efficacy

In vitro studies on pyrazole derivatives have shown promising results against HBV, with specific compounds demonstrating low cytotoxicity while effectively inhibiting viral replication. The structural modifications at the pyrimidine position were critical for enhancing antiviral activity .

Data Table: Summary of Research Findings

| Compound | Activity | IC50/ Ki Value | Target | Notes |

|---|---|---|---|---|

| Compound 15 | CDK2 Inhibition | Cyclin-dependent kinase 2 | Potent selective inhibitor | |

| Compound FN-1501 | Antiviral against HBV | Not specified | Hepatitis B virus | Low cytotoxicity observed |

| Compound YFV Inhibitor | Antiviral against YFV | Not specified | Yellow fever virus | Effective in micromolar range |

Mechanism of Action

The mechanism of action of 4-Bromo-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrogen-containing rings allow the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between 4-Bromo-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine and related compounds:

Key Observations :

- Electronic Effects : Bromine at the 4-position activates the pyrazole ring for nucleophilic aromatic substitution (SNAr), while electron-withdrawing groups (e.g., trifluoromethyl ) further polarize the ring.

- Solubility: Pyrimidinylmethyl and fluorobenzyl groups enhance solubility in polar solvents (e.g., DMSO or methanol) compared to alkyl-substituted derivatives .

Stability and Handling Considerations

- Hydrolytic Stability : The bromine atom in all compounds makes them susceptible to hydrolysis under basic conditions. Storage under inert atmospheres is recommended.

- Salt Forms : Hydrobromide salts (e.g., 4-bromo-5-methyl-1H-pyrazol-3-amine hydrobromide ) offer improved solubility in aqueous media, advantageous for biological assays.

Biological Activity

4-Bromo-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine is a compound that integrates a pyrazole ring with a bromine atom at the 4-position and a pyrimidin-2-ylmethyl group at the 1-position. This unique structure positions it as a promising candidate in medicinal chemistry, particularly in the development of bioactive compounds with diverse therapeutic applications.

The molecular formula for this compound is CHBrN, with a molecular weight of approximately 232.08 g/mol. The compound's structure is characterized by the following features:

| Property | Value |

|---|---|

| Molecular Formula | CHBrN |

| Molecular Weight | 232.08 g/mol |

| CAS Number | 1566284-32-9 |

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The presence of halogen atoms, such as bromine, often enhances biological activity by improving binding affinity to biological targets.

Antibacterial Activity

Studies have shown that pyrazole derivatives can exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 100 µg/mL |

| Escherichia coli | < 125 µg/mL |

| Pseudomonas aeruginosa | < 150 µg/mL |

These findings suggest that the compound may possess comparable antibacterial efficacy, making it a candidate for further investigation in antibiotic development .

Antifungal Activity

In addition to antibacterial effects, research has indicated potential antifungal properties for pyrazole derivatives. The specific activity of this compound against fungal strains remains to be fully explored but could mirror findings from related compounds .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Interaction studies have shown that such compounds may bind effectively to enzymes or receptors involved in disease pathways. For instance, docking studies suggest that the compound could inhibit certain kinases or receptor tyrosine kinases, which are crucial in cancer cell signaling pathways .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of pyrazole derivatives, highlighting their therapeutic potential:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anti-inflammatory and anticancer activities. Among these, compounds with bromine substitutions exhibited enhanced efficacy against cancer cell lines compared to their non-brominated counterparts .

- Structure–Activity Relationship (SAR) : Research on SAR has shown that modifications at the pyrazole and pyrimidine rings significantly influence biological activity. For example, the introduction of electron-withdrawing groups like bromine increases potency against certain targets .

Q & A

Advanced Research Question

- HPLC Analysis : Reverse-phase columns (C18) with UV detection (λ = 254 nm) quantify purity (>95% threshold) .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) monitor hygroscopicity and hydrolytic susceptibility .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures and moisture absorption .

How can computational modeling predict the electronic properties of this compound for drug design?

Advanced Research Question

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to compute HOMO/LUMO energies, predicting reactivity and charge distribution .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using PyMOL or AutoDock .

What methodologies evaluate the biological activity of this compound (e.g., antimicrobial or antitumor effects)?

Advanced Research Question

- In Vitro Assays :

- Enzyme Inhibition : Fluorescence-based assays for target enzymes (e.g., carbonic anhydrase) .

What challenges arise in X-ray crystallography for structural elucidation?

Advanced Research Question

- Crystal Growth : Poor crystallinity due to flexible pyrimidine/pyrazole moieties. Use vapor diffusion with PEG-based precipitants .

- Data Refinement : SHELXL resolves disorder in bromine atoms and hydrogen bonding networks .

How do substituent variations (e.g., halogen position) impact physicochemical properties?

Advanced Research Question

- Lipophilicity : LogP increases with bromine substitution (measured via shake-flask method) .

- Solubility : Pyrimidine N-methylation enhances aqueous solubility (e.g., >2 mg/mL in PBS) .

- Bioactivity : Electron-withdrawing groups (Br, Cl) improve binding to hydrophobic enzyme pockets .

What strategies mitigate hygroscopicity and improve formulation stability?

Advanced Research Question

- Lyophilization : Freeze-drying with excipients (mannitol, trehalose) reduces water absorption .

- Co-Crystallization : Design co-crystals with pharmaceutically acceptable acids (e.g., succinic acid) to stabilize the amorphous form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.